molecular formula C20H23Cl2N3O2 B2792815 2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049438-62-1

2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2792815
CAS No.: 1049438-62-1
M. Wt: 408.32
InChI Key: LQRGRAFFZJVRQZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide ( 1049438-62-1) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptors. With a molecular formula of C20H23Cl2N3O2 and a molecular weight of 408.32 g/mol, it belongs to a class of extended arylpiperazine compounds known to exhibit high affinity and selectivity for dopamine receptor subtypes . Compounds within this structural class have been extensively investigated as potent and selective antagonists for dopamine D3 receptors . This receptor has become a prominent target for research due to its potential role in neuropsychiatric disorders, drug addiction, and L-DOPA-induced dyskinesias in Parkinson's disease . The structure of this benzamide derivative incorporates key pharmacophore elements—a 4-methoxyphenylpiperazine group linked to a 2,5-dichlorobenzamide moiety—which are associated with achieving a favorable balance of high receptor affinity and selectivity over other dopamine D2-like family members (e.g., D2 and D4) as well as over 5-HT and adrenergic receptors . Research tools like this compound are vital for determining how intrinsic activity at specific dopamine receptors in vitro relates to behaviors in animal models, helping to validate new therapeutic targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-27-17-5-3-16(4-6-17)25-12-10-24(11-13-25)9-8-23-20(26)18-14-15(21)2-7-19(18)22/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGRAFFZJVRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

As a potent and selective D4 dopamine receptor ligand , this compound binds to the receptor, modulating its activity

Biological Activity

2,5-Dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its biological activity related to the central nervous system (CNS). This compound is characterized by its molecular formula C20H23Cl2N3O2C_{20}H_{23}Cl_2N_3O_2 and a molecular weight of 408.32 g/mol. Its primary target is the D4 dopamine receptor, which plays a significant role in various neurological processes.

The compound primarily acts as an antagonist at the D4 dopamine receptor. Dopamine receptors are critical in regulating mood, cognition, and motor control. The inhibition of D4 receptors can influence behaviors associated with psychiatric disorders, making this compound a potential candidate for therapeutic applications in conditions such as schizophrenia and other mood disorders.

Pharmacological Profile

Research indicates that this compound exhibits a favorable pharmacological profile:

  • Affinity : It demonstrates significant binding affinity to D4 receptors, which is crucial for its efficacy as a potential therapeutic agent.
  • Selectivity : The selectivity for D4 over other dopamine receptor subtypes suggests reduced side effects commonly associated with less selective compounds .

Case Studies and Research Findings

  • Antidepressant Effects : In studies involving animal models, compounds similar to this compound have shown promising antidepressant effects. These effects are attributed to their ability to modulate neurotransmitter levels in the brain .
  • Neuroprotective Properties : Some derivatives have been evaluated for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .
  • Anti-convulsant Activity : Related compounds have demonstrated anti-convulsant properties in various assays, indicating potential utility in epilepsy treatment .

Data Tables

PropertyValue
Molecular FormulaC20H23Cl2N3O2C_{20}H_{23}Cl_2N_3O_2
Molecular Weight408.32 g/mol
Primary TargetD4 dopamine receptor
Affinity (pKi)Not specified
SelectivityHigh for D4 over other subtypes

Synthesis and Development

The synthesis of this compound has been explored through various methodologies aimed at optimizing yield and purity. Techniques include:

  • Refluxing : Commonly used in synthesizing amide bonds.
  • Purification : Recrystallization methods are employed to achieve high purity levels necessary for biological testing.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H23Cl2N3O2C_{20}H_{23}Cl_{2}N_{3}O_{2} and features a dichloro-substituted benzamide structure with a piperazine moiety. Its structural complexity allows for interactions with various biological targets, making it suitable for drug development.

Antipsychotic Activity

Research indicates that derivatives of piperazine, including 2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, exhibit antipsychotic properties. A study highlighted the modification of the D3 receptor pharmacophore to enhance affinity and selectivity towards dopamine receptors, which are critical in treating schizophrenia and other mental disorders . The compound's structure allows it to potentially modulate serotonin and dopamine pathways effectively.

Antidepressant Effects

Piperazine derivatives have been explored for their antidepressant effects. The compound's ability to interact with serotonin receptors suggests a mechanism that could alleviate symptoms of depression. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in the synaptic cleft .

Anti-Anxiety Properties

The anxiolytic effects of piperazine-based compounds have been documented in various studies. The presence of the methoxyphenyl group may enhance the binding affinity to serotonin receptors, contributing to reduced anxiety levels. This makes the compound a candidate for further exploration in anxiety disorder treatments .

Case Study 1: D3 Receptor Modulation

A notable study focused on modifying piperazine derivatives to improve their binding affinity for D3 receptors. The findings indicated that certain modifications led to enhanced receptor interaction, suggesting potential applications in treating conditions like Parkinson's disease and addiction disorders .

Case Study 2: Antidepressant Activity Evaluation

In another investigation, the antidepressant-like effects of similar piperazine compounds were assessed in animal models. Results demonstrated significant reductions in depressive behaviors, supporting further research into the therapeutic potential of this compound as an antidepressant .

Synthetic Routes and Development

The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent chlorination processes. Efficient synthetic routes are crucial for producing this compound at scale for pharmacological testing.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s dichloro substitution contrasts with the hydroxyl group in D6–D12, which may reduce metabolic oxidation but increase membrane permeability .

Pesticide-Related Benzamides ()

highlights benzamides like etobenzanid and diflufenican, which share the benzamide core but differ in substitution patterns and applications:

Compound Substitution Pattern Use Key Difference from Target Compound
Etobenzanid N-(2,3-Dichlorophenyl) with ethoxymethoxy Herbicide Ethoxymethoxy group vs. piperazine-ethyl linker
Diflufenican N-(2,4-Difluorophenyl) with trifluoromethyl Herbicide Fluorine substituents vs. dichloro
Target Compound 2,5-Dichloro with piperazine-ethyl Hypothesized CNS Piperazine moiety suggests pharmaceutical use

Key Findings :

  • The target compound’s piperazine-ethyl group distinguishes it from pesticidal benzamides, which prioritize halogenated aryl groups for phytotoxicity .
  • Dichloro substitution in the target compound may confer stronger σ-receptor affinity, a trait less relevant in herbicide design .

Spectral and Physical Properties

provides NMR data for D6–D12, offering insights into substituent effects:

Compound δ(¹H) (ppm) Range δ(¹³C) (ppm) Range Melting Point (°C)
D6 1.2–8.7 115–165 198–200
D8 1.1–8.9 112–163 210–212
Target* Not reported Not reported Not reported

*The target compound’s spectral data are unreported, but its dichloro and methoxy groups would likely produce distinct ¹³C shifts (e.g., Cl: ~125–135 ppm; OCH₃: ~55 ppm) compared to D6–D12 .

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, and how are purity and yield optimized?

The synthesis typically involves coupling 2,5-dichlorobenzoic acid derivatives with a piperazine-containing amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

  • Nucleophilic substitution : Introduction of the 4-methoxyphenylpiperazine moiety to the ethylenediamine backbone.
  • Purification : Normal-phase chromatography (e.g., silica gel with dichloromethane/methanol gradients) followed by reverse-phase HPLC to achieve >95% purity. Yields are optimized by controlling reaction temperature (40–60°C) and stoichiometric ratios of intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR verify the piperazine ring’s conformation, aromatic substitution patterns, and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C20H22Cl2N3O2).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents.
  • Stability : Susceptible to hydrolysis under extreme pH; neutral buffers (pH 6–8) are recommended for biological assays.
  • Storage : Lyophilized powder stored at -20°C prevents degradation .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how are binding affinities quantified?

The piperazine-ethylbenzamide scaffold suggests activity at dopamine (D2/D3) or serotonin (5-HT1A/2A) receptors . Competitive radioligand binding assays (e.g., using [3H]spiperone for D2 or [3H]8-OH-DPAT for 5-HT1A) quantify IC50 values. Molecular docking studies (e.g., AutoDock Vina) predict interactions with receptor transmembrane domains .

Q. How do structural modifications impact pharmacological activity in structure-activity relationship (SAR) studies?

  • Chlorine substituents : 2,5-dichloro groups enhance lipophilicity and receptor binding vs. mono-chloro analogs.
  • Piperazine substitution : Replacing 4-methoxyphenyl with 4-fluorophenyl reduces 5-HT1A affinity by 10-fold.
  • Ethyl linker length : Shorter linkers (e.g., methyl) decrease blood-brain barrier penetration in rodent models .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

Discrepancies in IC50 values may arise from assay conditions (e.g., membrane preparation methods, ATP concentrations). Standardized protocols include:

  • Cell-based vs. cell-free assays : Compare results from HEK293 cells expressing recombinant receptors vs. rat brain homogenates.
  • Orthogonal validation : Cross-check receptor binding with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?

  • Neuropsychiatric models : Forced swim test (FST) in mice for antidepressant-like activity; locomotor activity assays for D2-mediated side effects.
  • Toxicokinetics : Plasma and brain exposure measured via LC-MS/MS after intravenous/oral dosing.
  • Off-target screening : Panels for hERG inhibition and cytochrome P450 interactions mitigate safety risks .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis OptimizationEDC/HOBt-mediated amidation, gradient elution chromatography
Structural Confirmation1H/13C NMR (δ 7.4–8.1 ppm for aromatic protons), HRMS (m/z 420.12 [M+H]+)
Receptor BindingRadioligand assays (Kd values), molecular docking (ΔG < -8 kcal/mol for D3)
In Vivo EfficacyFST, microdialysis for dopamine release, LC-MS/MS for bioavailability

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